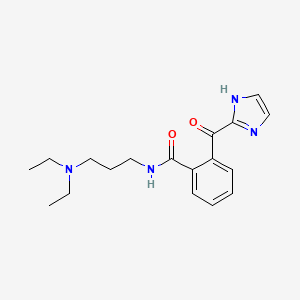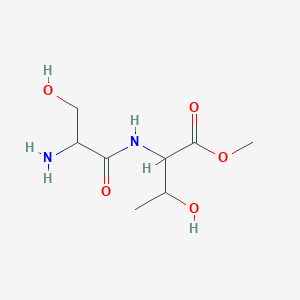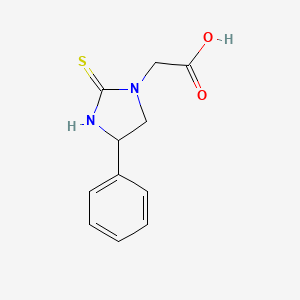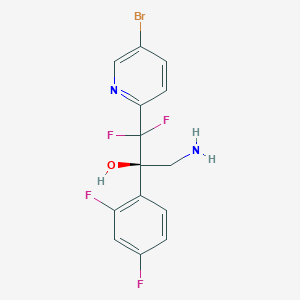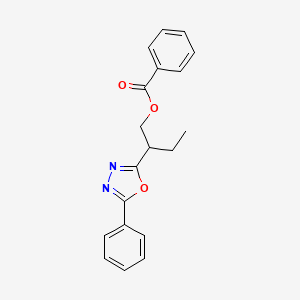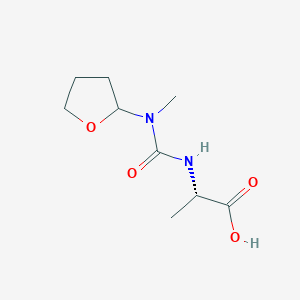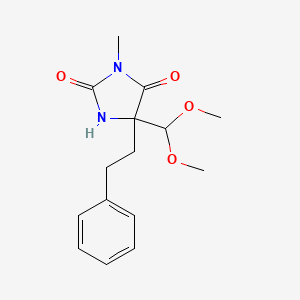
5-(Dimethoxymethyl)-3-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(dimethoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethoxymethyl group, a methyl group, and a phenethyl group attached to an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(dimethoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazolidine-2,4-dione derivatives .
Scientific Research Applications
5-(dimethoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(dimethoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(dimethoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione include other imidazolidine-2,4-dione derivatives with different substituents. Examples include 5-methyl-5-phenethylimidazolidine-2,4-dione and 5-(methoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione .
Uniqueness
What sets 5-(dimethoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
7251-40-3 |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-3-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O4/c1-17-12(18)15(16-14(17)19,13(20-2)21-3)10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3,(H,16,19) |
InChI Key |
DSSBAXVLQCJQHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=O)(CCC2=CC=CC=C2)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


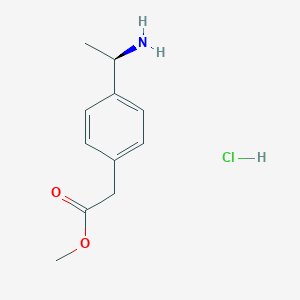
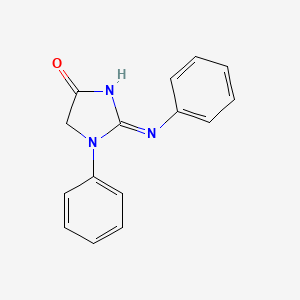
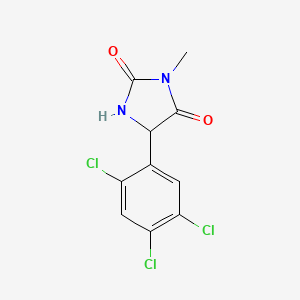


![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
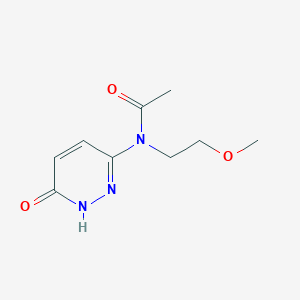
![[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
